molecular formula C11H10BrN3O2 B2433403 Methyl 1-benzyl-5-bromo-1H-1,2,4-triazole-3-carboxylate CAS No. 2279124-40-0

Methyl 1-benzyl-5-bromo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2433403
CAS No.: 2279124-40-0
M. Wt: 296.124
InChI Key: YPTVHRTZSHUZTQ-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-5-bromo-1H-1,2,4-triazole-3-carboxylate” is a chemical compound . It’s part of the triazole family, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of “this compound” involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . It can also be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cn1ncnc1Br . The InChI key for this compound is ZYLIOXAULQKGII-UHFFFAOYSA-N .


Chemical Reactions Analysis

Triazoles, including “this compound”, are known to participate in various chemical reactions. For instance, they can undergo a non-regioselective reaction between terminal alkynes and organic azides to yield disubstituted 1,2,3-triazoles .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Triazole Derivatives The synthesis of 1,2,4-triazole derivatives is a significant field of research, given their wide range of biological activities. The study by Prasad et al. (2021) illustrates the synthesis of N-substituted pyrrolidine derivatives containing the 1,2,4-triazole ring. The synthesis involved methylation under basic conditions and reaction with substituted benzoyl chlorides and benzyl bromides, leading to the formation of a library of 14 N-substituted pyrrolidine derivatives, including trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole (Prasad et al., 2021).

Structural and Molecular Studies Studies focusing on the structure and molecular docking of triazole derivatives reveal significant insights. For instance, Kaczor et al. (2013) conducted structural studies on 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, a compound characterized by its anticancer activity. The study included X-ray analysis, spectral analysis, and molecular docking to the EGFR kinase domain ATP binding site, providing a comprehensive understanding of the compound's interaction with biological targets (Kaczor et al., 2013).

Crystal and Molecular Structures The crystal and molecular structures of triazole derivatives have been extensively studied. Boechat et al. (2010) examined two triazole derivatives, highlighting the π-electron density delocalization within the triazole ring and the formation of supramolecular chains mediated by hydrogen bonding and C–H···O and C–H···N interactions (Boechat et al., 2010).

Catalytic and Biological Applications

Catalytic Applications Catalyst activation studies involving triazole-based organochalcogen ligand complexes reveal their potential in various chemical reactions. Saleem et al. (2014) explored the catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes for transfer hydrogenation and oxidation of alcohols. The study presents a pseudo-octahedral "piano-stool" disposition of donor atoms around Rh/Ir, indicating their structural uniqueness and functional potential (Saleem et al., 2014).

Antimicrobial Activity The antimicrobial properties of triazole derivatives are a key area of interest. Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives as potential antimicrobial agents, showing significant activity against a variety of microorganisms. This study highlights the importance of triazole derivatives in developing novel antimicrobial agents (Kaplancikli et al., 2008).

Antioxidant and Antimicrobial Evaluation Baytas et al. (2012) synthesized and evaluated a series of 1,2,4-triazole derivatives for their antioxidant and antimicrobial properties. The study reported some compounds exhibiting promising activities, demonstrating the potential of triazole derivatives as antimicrobials and antioxidants (Baytas et al., 2012).

Future Directions

The future directions for “Methyl 1-benzyl-5-bromo-1H-1,2,4-triazole-3-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new classes of antibacterial agents to combat multidrug-resistant pathogens .

Properties

IUPAC Name

methyl 1-benzyl-5-bromo-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-17-10(16)9-13-11(12)15(14-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTVHRTZSHUZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=N1)Br)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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